The synthetic applications of the target compounds were illustrated.
The spectra were recorded in the region 4000-400 and 3500-50 cm (-1), respectively.
The fundamental modes of vibrational frequencies of 2Cl3QC are assigned.
This compound is used in the synthesis of pyranochromenones and pyranopyranones systems.
2-Quinolinecarboxaldehyde was used in the preparation of imine-type ligands.
The product, imine-type ligands, was successfully synthesized.
Preparation of sugar-quinoline fluorescent sensor for the detection of Hg 2+ in natural water :
2-Chloro-3-quinolinecarboxaldehyde oxime is a chemical compound with the molecular formula C10H7ClN2O and a molecular weight of 206.63 g/mol. It is characterized by its oxime functional group, which is derived from the reaction of an aldehyde with hydroxylamine. This compound appears as a solid that can vary in color from colorless to yellow and has a melting point of 151-152 °C and a boiling point of approximately 365.2 °C at standard atmospheric pressure .
As with most chemicals, it is advisable to handle 2-Chloro-3-quinolinecarboxaldehyde oxime with care. Information on specific hazards associated with this compound is limited. However, the starting material, 2-Cl-QCA, is reported to be an irritant []. Therefore, it is prudent to assume the oxime derivative might also possess irritant properties.
Research indicates that 2-chloro-3-quinolinecarboxaldehyde oxime exhibits biological activity, particularly in antimicrobial and anticancer studies. Its structural features allow it to interact with biological targets, although specific mechanisms are still under investigation. The compound may inhibit certain enzymes or interfere with cellular processes, contributing to its potential therapeutic applications .
The synthesis of 2-chloro-3-quinolinecarboxaldehyde oxime can be accomplished through several methods:
python# Reaction ExampleC10H7ClN + NH2OH → C10H7ClN2O + HCl
2-Chloro-3-quinolinecarboxaldehyde oxime has several applications:
Studies on the interactions of 2-chloro-3-quinolinecarboxaldehyde oxime focus on its binding affinity to various biological targets. Preliminary data suggest that it may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity. Further research is necessary to elucidate these interactions and their implications for therapeutic use .
Several compounds share structural similarities with 2-chloro-3-quinolinecarboxaldehyde oxime. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime | C11H9ClN2O2 | Contains a methoxy group, differing in reactivity. |
3-Hydroxyquinoline | C9H7NO | Lacks halogen substitution; different biological activity. |
4-Chloroquinoline | C9H6ClN | Similar halogen substitution but lacks carboxaldehyde functionality. |
The unique aspect of 2-chloro-3-quinolinecarboxaldehyde oxime lies in its specific combination of functional groups (chloro and oxime) which may confer distinct reactivity patterns and biological activities compared to these similar compounds .
2-Chloro-3-quinolinecarboxaldehyde oxime represents a heterocyclic organic compound with the molecular formula C₁₀H₇ClN₂O [1] [2]. The compound features a quinoline ring system substituted with a chlorine atom at the 2-position and an oxime functional group (-C=N-OH) attached to the carboxaldehyde moiety at the 3-position [2]. The International Union of Pure and Applied Chemistry name for this compound is N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine [2].
The molecular structure consists of a bicyclic quinoline core comprising a benzene ring fused to a pyridine ring, with the chlorine substituent providing enhanced electrophilic character to the heterocyclic system [1] [3]. The oxime functionality introduces hydrogen bonding capability through the hydroxylamine group, which significantly influences the compound's physicochemical properties [2]. The Chemical Abstracts Service registry number for this compound is 93299-49-1 [1] [3].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₀H₇ClN₂O | [1] [2] |
Molecular Weight | 206.63 g/mol | [1] [2] |
Chemical Abstracts Service Number | 93299-49-1 | [1] [3] |
International Union of Pure and Applied Chemistry Name | N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine | [2] |
International Chemical Identifier | InChI=1S/C10H7ClN2O/c11-10-8(6-12-14)5-7-3-1-2-4-9(7)13-10/h1-6,14H | [2] |
2-Chloro-3-quinolinecarboxaldehyde oxime typically appears as a crystalline solid under standard laboratory conditions [4] [5]. The compound exhibits a characteristic appearance ranging from white to light yellow crystals, depending on purity and storage conditions [6]. Related quinoline carboxaldehyde compounds demonstrate similar crystalline morphologies, with the oxime functionality contributing to enhanced intermolecular hydrogen bonding that stabilizes the crystal lattice structure [6] [7].
The physical state of the compound at room temperature is solid, with the crystalline form being the most stable under ambient conditions [4] [5]. The presence of the chlorine substituent and oxime group influences the overall polarity of the molecule, affecting its interaction with various solvents and contributing to its distinctive physical characteristics [8] [7].
The melting point of 2-chloro-3-quinolinecarboxaldehyde oxime has been consistently reported as 151-152°C across multiple sources [1] [3] [4] [8] [5]. This narrow melting point range indicates high purity and crystalline uniformity of the compound [1] [4]. The relatively high melting point reflects the strong intermolecular forces present in the solid state, including hydrogen bonding from the oxime group and dipole-dipole interactions from the chlorinated quinoline system [8] [9].
Comparative analysis with related quinoline derivatives shows that the presence of both chlorine and oxime substituents contributes to elevated melting points due to enhanced intermolecular interactions [9] [10]. The melting point data serves as a critical identification parameter and purity assessment tool for this compound [4] [5].
Thermal Property | Value | Reference |
---|---|---|
Melting Point | 151-152°C | [1] [3] [4] [8] [5] |
Boiling Point | 365.2°C at 760 mmHg | [8] [11] |
Flash Point | 174.7°C | [8] |
Thermal stability studies of quinoline derivatives, including halogenated oxime compounds, demonstrate that molecular structure significantly influences decomposition behavior [9] [12]. The thermal stability of 2-chloro-3-quinolinecarboxaldehyde oxime is enhanced by the aromatic quinoline system, which provides mesomeric stabilization through resonance effects [9] [12].
Research on related quinoline compounds indicates that the presence of halogens generally increases thermal stability by strengthening the crystal lattice through enhanced intermolecular forces [9] [10]. The oxime functional group, while providing hydrogen bonding capabilities, may represent a potential site for thermal decomposition at elevated temperatures [12]. Studies on similar heterocyclic oximes suggest that thermal degradation typically occurs through dehydration reactions or rearrangement processes involving the oxime nitrogen-oxygen bond [9] [12].
The compound exhibits stability under normal storage conditions, but like other quinoline derivatives, it should be protected from prolonged exposure to elevated temperatures to prevent thermal decomposition [6] [9]. The thermal behavior is characteristic of substituted quinoline systems, where the electron-withdrawing chlorine substituent and hydrogen-bonding oxime group contribute to overall molecular stability [9] [10].
The solubility characteristics of 2-chloro-3-quinolinecarboxaldehyde oxime are influenced by its heterocyclic structure and functional group composition [2] [8]. The computed XLogP3-AA value of 2.9 indicates moderate lipophilicity, suggesting limited water solubility but enhanced solubility in organic solvents [2]. This partition coefficient value reflects the balance between the polar oxime functionality and the lipophilic chlorinated quinoline system [2] [8].
Related quinoline carboxaldehyde derivatives demonstrate similar solubility patterns, with reduced water solubility due to the aromatic ring system and enhanced organic solvent compatibility [13] [7]. The presence of the oxime group provides hydrogen bonding capability, which can improve solubility in protic solvents compared to the parent carboxaldehyde compound [7] [14].
The compound's density has been reported as 1.35 g/cm³, which is consistent with other substituted quinoline derivatives and reflects the presence of the chlorine atom [8] [7]. The topological polar surface area of 45.5 Ų indicates moderate polarity, supporting the observed solubility characteristics [2].
Property | Value | Reference |
---|---|---|
XLogP3-AA | 2.9 | [2] |
Density | 1.35 g/cm³ | [8] |
Topological Polar Surface Area | 45.5 Ų | [2] |
Hydrogen Bond Donors | 1 | [2] |
Hydrogen Bond Acceptors | 3 | [2] |
Infrared spectroscopy of 2-chloro-3-quinolinecarboxaldehyde oxime reveals characteristic absorption bands that confirm the presence of key functional groups [15]. The oxime functionality typically displays a distinctive N-O stretching vibration, while the quinoline ring system exhibits aromatic C=C and C=N stretching modes [15] [16]. The chlorine substituent influences the fingerprint region of the spectrum through modified ring vibrations [15].
Related quinoline carboxaldehyde compounds demonstrate characteristic carbonyl stretching frequencies, but in the oxime derivative, this band is replaced by the oxime-specific absorptions [17] [15]. The aromatic C-H stretching vibrations appear in the expected region above 3000 cm⁻¹, while the quinoline ring vibrations contribute to the complex fingerprint region below 1600 cm⁻¹ [15] [16].
Nuclear magnetic resonance spectroscopy provides detailed structural information for 2-chloro-3-quinolinecarboxaldehyde oxime [18] [16]. The proton nuclear magnetic resonance spectrum displays characteristic signals for the quinoline aromatic protons, with the oxime proton appearing as a distinctive downfield signal due to its proximity to the electronegative nitrogen and oxygen atoms [18] [16].
The carbon-13 nuclear magnetic resonance spectrum reveals the quinoline carbon framework, with the oxime carbon appearing at a characteristic chemical shift distinct from the original carboxaldehyde carbon [18] [16]. The chlorine substitution influences the chemical shifts of adjacent carbons through inductive effects [19] [20].
Mass spectrometry of 2-chloro-3-quinolinecarboxaldehyde oxime provides molecular ion confirmation and fragmentation pathway information [21] [22]. The molecular ion peak appears at m/z 206.63, corresponding to the molecular weight of the compound [1] [2]. Characteristic fragmentation patterns include loss of the oxime functionality and chlorine-containing fragments [21] [22].
The fragmentation behavior follows typical patterns observed in halogenated quinoline derivatives, with initial fragmentation often occurring at the oxime bond or through loss of small neutral molecules [21] [22]. The chlorine isotope pattern provides additional confirmation of the molecular structure through the characteristic M+2 peak [21].
Ultraviolet-visible spectroscopy of 2-chloro-3-quinolinecarboxaldehyde oxime reveals absorption characteristics typical of substituted quinoline systems [23] [24] [25]. Quinoline derivatives typically exhibit absorption maxima around 270-300 nanometers and 315-330 nanometers, corresponding to π-π* transitions within the aromatic system [25] [26].
The oxime substitution modifies the electronic properties of the quinoline chromophore, potentially causing shifts in the absorption wavelengths compared to the parent carboxaldehyde compound [23] [27]. The chlorine substituent introduces additional electronic effects that influence the ultraviolet absorption characteristics [25] [26].
The compound demonstrates pH-dependent spectroscopic behavior, as quinoline derivatives can exist in different protonation states depending on solution conditions [24] [25]. This pH sensitivity affects both the position and intensity of absorption bands in the ultraviolet-visible spectrum [24] [25].
Spectroscopic Method | Key Features | Reference |
---|---|---|
Infrared | Oxime N-O stretch, quinoline aromatics | [15] [16] |
Nuclear Magnetic Resonance | Quinoline proton pattern, oxime signals | [18] [16] |
Mass Spectrometry | Molecular ion at m/z 206.63 | [1] [2] [21] |
Ultraviolet-Visible | Quinoline π-π* transitions, 270-330 nm region | [23] [25] [26] |